lappaceolide B

Description

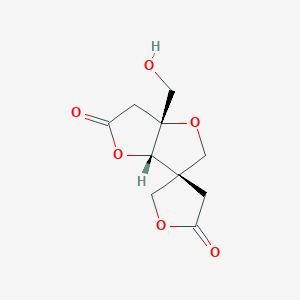

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O6 |

|---|---|

Molecular Weight |

228.2 g/mol |

IUPAC Name |

(3R,3aS,6aR)-6a-(hydroxymethyl)spiro[3a,6-dihydro-2H-furo[3,2-b]furan-3,4'-oxolane]-2',5-dione |

InChI |

InChI=1S/C10H12O6/c11-3-10-2-7(13)16-8(10)9(5-15-10)1-6(12)14-4-9/h8,11H,1-5H2/t8-,9-,10+/m0/s1 |

InChI Key |

TVSNWZPMYISSOD-LPEHRKFASA-N |

Isomeric SMILES |

C1C(=O)OC[C@]12CO[C@@]3([C@H]2OC(=O)C3)CO |

Canonical SMILES |

C1C(=O)OCC12COC3(C2OC(=O)C3)CO |

Synonyms |

lappaceolide B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Lappaceolide B

Botanical Source Identification: Nephelium lappaceum (Rambutan) Seeds

Lappaceolide B is a naturally occurring chemical compound classified as a monoterpene lactone. researchgate.net Its primary botanical source is the seed of the rambutan fruit, scientifically known as Nephelium lappaceum L. The rambutan tree, belonging to the Sapindaceae family, is a tropical fruit-bearing plant native to Southeast Asia, particularly the Malay-Indonesian region. researchgate.net While the fleshy pulp of the rambutan fruit is widely consumed, the seed is often discarded as a byproduct of processing. nih.govresearchgate.net These seeds, which constitute a significant portion of the fruit's total weight, are a rich source of various bioactive compounds, including fats, proteins, and a range of phytochemicals. researchgate.netnih.gov It is within this complex chemical matrix of the rambutan seed that this compound is produced and accumulated.

Methodologies for Extraction and Isolation from Plant Matrices

The isolation of this compound from its natural source, the seeds of Nephelium lappaceum, involves a multi-step process common in phytochemistry. This process begins with the collection and preparation of the plant material, followed by extraction to draw out the desired compounds, and concludes with purification to isolate this compound from other co-extracted substances.

Extraction: The initial step typically involves drying and pulverizing the rambutan seeds to increase the surface area for efficient solvent penetration. Solvent extraction is the most common method employed. A polar solvent, such as ethanol or a hydroalcoholic mixture (e.g., 70% ethanol), is often used to soak the powdered seed material. This process, known as maceration, allows the soluble phytochemicals, including this compound, to dissolve into the solvent. More advanced methods like Soxhlet extraction or pressurized liquid extraction may also be utilized to enhance efficiency and yield.

Fractionation and Purification: Following extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, a process of fractionation is performed. This often involves liquid-liquid partitioning, where the crude extract is sequentially mixed with immiscible solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol. This separates the compounds based on their differential solubility.

The fractions are then subjected to various chromatographic techniques for further purification. Column chromatography, using stationary phases like silica (B1680970) gel, is a standard method to separate compounds based on their affinity to the stationary phase. The process is refined through techniques such as High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, which offers high resolution to yield the pure compound. The identity and purity of the isolated this compound are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Co-occurrence and Relationship with Structurally Related Natural Products

In its natural botanical source, this compound does not occur in isolation. It is found alongside a variety of other phytochemicals within the rambutan seed. nih.govemu.eecore.ac.uk Of particular note is its co-occurrence with lappaceolide A, another monoterpene lactone that is structurally very similar. researchgate.net The simultaneous presence of these two compounds suggests they may share a common biosynthetic pathway within the plant.

The chemical structures of lappaceolide A and this compound are closely related, differing by the specific arrangement of their atoms, which classifies them as isomers. This structural similarity implies that they are likely derived from the same precursor molecule through enzymatic reactions within the rambutan seed. The study of such co-occurring, structurally related compounds is crucial for understanding the plant's metabolic processes and for the potential discovery of other related bioactive molecules. Beyond lappaceolide A, rambutan seeds also contain a diverse array of other chemical classes, including flavonoids, tannins, saponins, and fatty acids like arachidic acid and linoleic acid. nih.govcore.ac.uk

Structural Characterization and Stereochemical Considerations of Lappaceolide B

Absolute Stereochemistry and Diastereomeric Relationship with Lappaceolide A

Lappaceolide B and lappaceolide A are described as diastereomeric monoterpene lactones isolated from the seeds of Nephelium lappaceum. nih.gov Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This means they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more stereocenters. The relationship between this compound and lappaceolide A as diastereomers implies that they possess the same basic structural skeleton but have different configurations at one or more corresponding stereogenic centers. Elucidating the absolute stereochemistry of each compound is crucial to defining this diastereomeric relationship precisely. Absolute configuration refers to the precise spatial arrangement of atoms around a chiral center, typically denoted by (R) or (S) descriptors based on the Cahn-Ingold-Prelog priority rules. wikipedia.orgchadsprep.com

Structural Elucidation Methodologies Applied to Lappaceolide B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. Both one-dimensional and two-dimensional NMR techniques are indispensable in the structural elucidation of complex natural products like lappaceolide B.

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments.

¹H NMR spectroscopy reveals the number of distinct proton environments, their relative integrations (indicating the number of protons in each environment), and their coupling patterns (providing information about adjacent protons). Analysis of chemical shifts in the ¹H NMR spectrum helps in identifying the types of protons (e.g., aromatic, olefinic, aliphatic, hydroxyl).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms. Chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of the carbon atoms (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon).

While specific detailed ¹H and ¹³C NMR data for this compound were not extensively found in the provided search results, general applications of these techniques in structural elucidation are well-documented awi.dearxiv.orguga.edumdpi.comnih.gov. For instance, ¹H NMR spectra are typically recorded with chemical shifts reported in ppm and coupling constants in Hz rsc.org. ¹³C NMR spectra report chemical shifts relative to a standard, such as the solvent peak rsc.org. The intensity of signals in ¹³C NMR can provide clues about equivalent carbons mdpi.com.

Two-dimensional NMR techniques provide connectivity information between atoms, which is crucial for piecing together the molecular structure.

COSY (COrrelation SpectroscopY): COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying spin systems within the molecule princeton.eduresearchgate.netua.esresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments reveal correlations between protons and the carbons to which they are directly attached (one-bond correlations). This allows for the assignment of proton signals to their corresponding carbon signals nih.govprinceton.eduresearchgate.netua.esresearchgate.net.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC experiments show correlations between protons and carbons that are separated by two, three, or even four bonds. This is particularly useful for establishing connectivity across quaternary carbons and for connecting different spin systems princeton.eduresearchgate.netua.esresearchgate.net.

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY): NOESY and ROESY experiments provide information about the spatial proximity of protons, regardless of whether they are coupled through bonds. These through-space correlations are vital for determining the relative stereochemistry of a molecule princeton.eduresearchgate.netua.esresearchgate.net.

The application of these 2D NMR techniques allows researchers to build a comprehensive picture of the molecular connectivity and relative stereochemistry of this compound. While specific 2D NMR data for this compound were not detailed in the search results, the general utility of these experiments in natural product structure elucidation is well-established awi.deuga.edunih.govunesp.br.

Utilization of Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can help in structural assignment.

HRMS is essential for determining the exact mass of a molecule, which allows for the calculation of its elemental composition or molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions. The molecular formula of this compound has been reported as C₁₀H₁₂O₆, with an exact mass of 228.0634 (neutral) metabolomicsworkbench.org. HRMS measurements typically report accurate masses for molecular ions, such as [M+H]⁺ rsc.org.

Role of Optical Rotation in Stereochemical Assignment

Optical rotation is a physical property that measures the ability of a chiral substance to rotate the plane of plane-polarized light. The magnitude and direction of the optical rotation are specific to a particular enantiomer and are influenced by factors such as concentration, solvent, temperature, and the wavelength of light used nist.govlibretexts.orguwm.edu.plresearchgate.net.

For a chiral compound like this compound, the measurement of its optical rotation is crucial for determining its absolute configuration or confirming the presence of a specific stereoisomer. The sign (+ or -) of the optical rotation indicates the direction of rotation (dextrorotatory or levorotatory), while the magnitude is related to the purity and concentration of the enantiomer libretexts.orguwm.edu.pl. Comparing the measured optical rotation with reported values for known stereoisomers, or with values calculated computationally, can aid in the assignment of stereochemistry. While a specific optical rotation value for this compound was not found in the immediate search results, the principle of using optical rotation for stereochemical assignment is a fundamental aspect of natural product structure elucidation awi.de.

Complementary Spectroscopic Data (e.g., Infrared Spectroscopy, UV-Vis)

Complementary spectroscopic techniques, such as IR and UV-Vis spectroscopy, provide valuable information that supports and corroborates the structural details derived from primary methods like NMR and MS. These techniques probe different molecular properties and can help confirm the presence or absence of specific functional groups and conjugated systems.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. spectroscopyonline.comnih.govresearchgate.net The analysis of the IR spectrum of this compound would provide data on the presence of key functionalities, such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) characteristic of lactones, and various C-H and C-C stretching and bending vibrations. spectroscopyonline.comnih.gov While specific IR spectral data points (wavenumbers and intensities) for this compound were not detailed in the consulted literature, studies on its isolation and characterization explicitly state that IR spectroscopy was employed in its structural elucidation. dlsu.edu.phnih.gov This indicates that the IR data obtained provided supportive evidence for the functional groups anticipated in the this compound structure, consistent with its classification as a monoterpene lactone. dlsu.edu.phnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated pi systems and chromophores. thermofisher.comresearchgate.netnist.gov The absorption of UV or visible light at specific wavelengths and intensities can indicate the extent of unsaturation and the types of functional groups involved in electronic conjugation. thermofisher.comresearchgate.net For this compound, a monoterpene lactone, the UV-Vis spectrum would be analyzed to detect any characteristic absorptions. Studies confirming the structure of this compound mention the use of UV spectroscopy in its characterization. dlsu.edu.phnih.gov Although specific UV-Vis absorption maxima (λmax) and molar absorptivities (ε) for this compound were not provided in the search results, the application of this technique suggests that the data obtained were consistent with the proposed structure, likely indicating the presence or absence of significant conjugated systems.

Considerations for Definitive Structure Determination via X-ray Crystallography

X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anu.edu.aunih.govnih.govmdpi.com By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the precise positions of atoms within the molecule and the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. anu.edu.aunih.govmdpi.comaps.org

For a compound like this compound, obtaining suitable single crystals is a prerequisite for X-ray crystallographic analysis. This compound has been reported to crystallize as colorless needles from chloroform, indicating that it can form crystalline structures amenable to this technique. researchgate.net If high-quality single crystals of sufficient size and order can be obtained, X-ray crystallography could provide a definitive confirmation of the proposed structure derived from other spectroscopic methods, including the relative and absolute stereochemistry of its chiral centers. anu.edu.aunih.gov

Biosynthesis of Lappaceolide B

Investigation of Proposed Biosynthetic Pathways (e.g., Dimerization of Siphonodin)

The prevailing hypothesis for the biosynthesis of lappaceolides A and B in nature centers on the dimerization of siphonodin. This proposed pathway involves a domino reaction sequence initiated by a vinylogous Michael reaction between two molecules of siphonodin, followed by an intramolecular oxa-Michael reaction. chemrxiv.org

Retrosynthetic analysis supporting this hypothesis suggests that the C2–O bond in lappaceolides A and B can be disconnected in an oxa-Michael fashion, yielding a dimeric diol intermediate. This intermediate can be further disconnected via a vinylogous Michael addition, leading back to two molecules of siphonodin. chemrxiv.org

Biomimetic total synthesis of (±)-lappaceolides A and B has provided experimental support for this biosynthetic proposal. A two-step synthesis featuring a Cs₂CO₃-mediated vinylogous-Michael–oxa-Michael domino reaction successfully assembled lappaceolides A and B directly from siphonodin, mirroring the proposed natural transformation. chemrxiv.orgchemrxiv.org This biomimetic approach underscores the plausibility of the siphonodin dimerization pathway in the biosynthesis of these natural products. chemrxiv.orgchemrxiv.org

Enzymatic Mechanisms and Stereochemical Control during Biosynthesis (e.g., Enantioselectivity of Vinylogous Michael Reaction)

While the biomimetic synthesis demonstrates the chemical feasibility of the dimerization pathway, the biosynthesis in Nephelium lappaceum is believed to be enzyme-catalyzed. chemrxiv.org The enzymatic nature of the process is crucial for controlling the stereochemistry of the resulting products. Lappaceolides A and B, as isolated from Nephelium lappaceum, are enantiopure, despite being obtained as a mixture of diastereomers (typically in a 10:7 ratio of lappaceolide A to lappaceolide B). chemrxiv.org

This stereochemical outcome has significant implications for the enzymatic mechanism. The vinylogous Michael reaction, which establishes the C2 and C5 stereogenic centers, is highly enantioselective in the natural biosynthetic context. chemrxiv.org However, this enzymatic step is notably not diastereoselective, leading to the formation of both lappaceolide A and this compound diastereomers. chemrxiv.org The subsequent intramolecular oxa-Michael reaction is responsible for setting the stereogenic center at C3 with high fidelity, resulting in the cis-fused dioxabicyclo[3.3.0]octane ring system found in both compounds. chemrxiv.org

The observation of enantiopure diastereomers in the natural isolate strongly suggests that the enzymes involved in the vinylogous Michael reaction exert stringent control over the enantioselectivity but allow for the formation of both possible diastereomers at the C5 spiro center. chemrxiv.org

Chemoenzymatic Perspectives in this compound Formation in Nature

The biosynthesis of this compound in Nephelium lappaceum represents a compelling example of a chemoenzymatic process, where enzymatic catalysis orchestrates a chemical reaction sequence to produce complex natural products with specific stereochemistry. The biomimetic synthesis, while validating the core dimerization hypothesis, also highlights the challenges associated with achieving the same level of control in a non-enzymatic setting. chemrxiv.org The sensitivity of the chemical dimerization reaction to conditions and the variability in diastereoselectivity observed in the biomimetic synthesis contrast with the consistent production of enantiopure lappaceolides A and B in nature. chemrxiv.org This difference underscores the critical role of enzymes in controlling reaction rates, intermediates, and ultimately, the stereochemical outcome of the biosynthesis. The enzymatic machinery in Nephelium lappaceum facilitates the vinylogous-Michael–oxa-Michael domino reaction with precise enantiocontrol at the initial dimerization step, leading to the observed mixture of enantiopure diastereomers, lappaceolide A and this compound. chemrxiv.org

Chemical Synthesis Strategies for Lappaceolide B

Total Synthesis Approaches

Total synthesis efforts for lappaceolide B have explored routes that mirror its presumed natural formation. chemrxiv.orgchemrxiv.org A notable approach involves a short, two-step total synthesis strategy. chemrxiv.orgchemrxiv.org

Biomimetic Total Synthesis Strategies

A key strategy in the total synthesis of lappaceolides A and B has been the development of a biomimetic approach. chemrxiv.orgchemrxiv.org This strategy is based on the hypothesis that lappaceolides are formed through the dimerization of siphonodin. chemrxiv.orgchemrxiv.org The biomimetic synthesis aims to replicate this proposed natural process in the laboratory. chemrxiv.org

Key Synthetic Transformations (e.g., Vinylogous-Michael–Oxa-Michael Domino Reaction)

A central transformation in the biomimetic total synthesis of lappaceolides A and B is a vinylogous-Michael–oxa-Michael domino reaction. chemrxiv.orgchemrxiv.org This reaction sequence is envisioned to assemble the tricyclic lactone core of the lappaceolides directly from two molecules of siphonodin. chemrxiv.org The domino reaction proceeds under specific conditions, such as using Cs2CO3 in 1,2-dichloroethane (B1671644) (1,2-DCE) at elevated temperatures. chemrxiv.orgchemrxiv.org Careful kinetic control is required for the successful execution of this reaction. chemrxiv.orgchemrxiv.org

Methodologies for Stereochemical Control in Synthesis

Lappaceolides A and B are isolated as a mixture of diastereomers, and in nature, both individual diastereomers are enantiopure. chemrxiv.org This suggests that the biosynthetic enzymatic vinylogous Michael reaction is highly enantioselective but not diastereoselective. chemrxiv.org In the biomimetic chemical synthesis, the vinylogous-Michael reaction is the stereochemistry-determining step. chemrxiv.org The chemical synthesis using Cs2CO3 in 1,2-DCE at 85 °C resulted in a mixture of lappaceolides A and B in varying diastereomeric ratios (typically around 3:2 to 2:3). chemrxiv.org Achieving precise stereochemical control to selectively synthesize one diastereomer in a chemical setting remains a challenge, reflecting the likely enzymatic control in the natural pathway. chemrxiv.org

Challenges in Dimerization and Reaction Optimization

Several challenges have been encountered in the dimerization of siphonodin to form lappaceolides A and B. Optimizing the vinylogous-Michael–oxa-Michael domino reaction conditions has been crucial. chemrxiv.org For instance, reaction times longer than 4 hours at elevated temperatures were found to result in lower yields, indicating the instability of lappaceolides A and B under these conditions. chemrxiv.org Careful kinetic control is therefore essential for a successful dimerization. chemrxiv.orgchemrxiv.org Additionally, the yields and diastereomeric ratios of the products have been observed to vary between reaction batches. chemrxiv.org Lappaceolides A and B have also been found to be acid-labile, decomposing back to siphonodin in the presence of residual acid. chemrxiv.org Attempts to dimerize silylated siphonodin also yielded only very small amounts of lappaceolides. aalto.fi

Synthetic Routes to Biosynthetic Precursors (e.g., Siphonodin)

The proposed biosynthetic precursor to lappaceolides A and B is siphonodin. chemrxiv.orgchemrxiv.org A synthetic route to siphonodin has been developed, which is readily scalable for producing multi-gram quantities. chemrxiv.org This synthesis was achieved by treating dihydroxyacetone with a specific Wittig ylide, resulting in a Wittig-olefination–intramolecular transesterification domino reaction that delivered siphonodin in good yield. chemrxiv.org

Data Table: Synthesis of Siphonodin chemrxiv.org

| Reactants | Reagents/Conditions | Product | Yield |

| Dihydroxyacetone | Wittig ylide, DCM, rt, 24 h | Siphonodin | 78% |

Comparative Analysis of Synthetic Routes and Efficiencies

Currently, the primary reported total synthesis approach for this compound, alongside lappaceolide A, relies on the biomimetic dimerization of siphonodin via a vinylogous-Michael–oxa-Michael domino reaction. chemrxiv.orgchemrxiv.org While this route successfully produces the lappaceolides and supports the biosynthetic hypothesis, the isolated yields from the dimerization step have been reported to be modest (around 30% in the best case) and can vary. chemrxiv.org The need for careful kinetic control and the instability of the products under the reaction conditions highlight areas for potential future optimization. chemrxiv.org Comparative analysis with alternative synthetic routes is limited as the biomimetic approach from siphonodin appears to be the main focus in the provided literature for the total synthesis of these compounds.

Observed Biological Activities of Lappaceolide B and Avenues for Mechanistic Research

Observed Antimicrobial Activity Against Specific Organisms (e.g., Trichophyton mentagrophytes)

Lappaceolide B has demonstrated antimicrobial activity. Specifically, it has been noted for its activity against Trichophyton mentagrophytes. bidd.group Trichophyton mentagrophytes is a common fungal pathogen responsible for dermatophytosis in both humans and animals, invading keratinized tissues such as skin, nails, and hair. mdpi.com The observed activity of this compound against this organism highlights its potential as an antifungal agent.

Data regarding the activity of this compound against Trichophyton mentagrophytes is recorded in biological activity databases. bidd.group The activity type noted for this compound against Trichophyton mentagrophytes is Minimum Inhibitory Concentration (MIC). bidd.group MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.com

An interactive data table summarizing the observed activity against Trichophyton mentagrophytes is presented below:

| Natural Product Name | Organism of Target | Activity Type | # Activity Records |

| This compound | Trichophyton mentagrophytes | MIC | 1 |

This data indicates that this compound exhibits inhibitory effects on the growth of Trichophyton mentagrophytes at a specific minimum concentration.

Research Directions for Elucidating Specific Molecular Targets and Mechanisms of Action In Vitro

While the antimicrobial activity of this compound has been observed, the specific molecular targets and detailed mechanisms of action in vitro are areas requiring further investigation. Research in this domain could focus on several key avenues:

Identification of Molecular Targets: Studies are needed to pinpoint the specific cellular components or enzymes in susceptible microorganisms, such as Trichophyton mentagrophytes, that are affected by this compound. This could involve techniques like target profiling, protein binding assays, or genetic approaches to identify essential pathways disrupted by the compound.

Mechanism of Inhibition: Elucidating how this compound inhibits microbial growth is crucial. Research could explore its effects on cell wall synthesis, membrane integrity, protein synthesis, nucleic acid metabolism, or essential metabolic pathways. Assays measuring changes in these cellular processes upon exposure to this compound in vitro would be valuable.

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound could help understand which parts of the molecule are essential for its antimicrobial activity. This can guide the development of more potent or selective analogs. chemrxiv.org

Evaluation Against a Broader Spectrum of Microorganisms: While activity against Trichophyton mentagrophytes is noted, evaluating this compound against a wider range of fungi, bacteria, and other relevant microorganisms in vitro would help define its full antimicrobial spectrum.

Investigating Interactions with Microbial Resistance Mechanisms: Understanding if and how this compound interacts with known microbial resistance mechanisms would be important, particularly in the context of increasing antifungal resistance observed in pathogens like Trichophyton species. nih.gov

Pursuing these research directions in vitro will provide a more comprehensive understanding of how this compound exerts its biological effects at the molecular level, paving the way for potential future applications.

Chemical Stability and Reactivity of Lappaceolide B

Acid-Labile Properties and Decomposition Pathways (e.g., Reversion to Siphonodin)

Lappaceolide B has been identified as an acid-labile compound. Research indicates that lappaceolides A and B can decompose back to siphonodin. This decomposition was observed when a sample of lappaceolides A and B in CDCl3 was allowed to stand overnight, resulting in a 30% conversion back to siphonodin. This process is likely facilitated by residual hydrochloric acid present in the non-base treated deuterochloroform used in the experiment. Both lappaceolide A and this compound appear to decompose at similar rates under these acidic conditions.

The proposed biosynthetic pathway and total synthesis of lappaceolides A and B involve a vinylogous-Michael–oxa-Michael domino reaction starting from siphonodin. The decomposition back to siphonodin suggests a potential reversal of this process under acidic conditions.

Implications of Stability for Handling and Storage in Research

The acid-labile nature of this compound has practical implications for its handling and storage in research settings. The observed decomposition in CDCl3 due to residual acid suggests that exposure to acidic environments should be avoided.

Furthermore, studies on the synthesis of lappaceolides A and B revealed that prolonged reaction times at elevated temperatures (85 °C) under the synthesis conditions (using Cs2CO3 in 1,2-DCE) resulted in lower yields, indicating that these compounds are unstable under such conditions. This suggests that storage and handling should ideally occur at lower temperatures to minimize degradation. Careful kinetic control was also required during the synthesis due to the instability at elevated temperatures.

These findings imply that researchers working with this compound should consider storing the compound in neutral or slightly basic conditions, avoiding acidic solvents or environments, and minimizing exposure to elevated temperatures for extended periods to maintain its integrity.

Studies on Chemical Transformations and Degradation Products

Research primarily focused on the synthesis and characterization of this compound has provided some insights into its chemical transformations, particularly its degradation back to siphonodin under acidic conditions.

While detailed studies specifically focused on a wide range of chemical transformations or comprehensive degradation pathways of this compound are not extensively reported in the provided search results, the observed reversion to siphonodin is a key degradation pathway identified. This transformation represents a depolymerization or retro-domino reaction, essentially reversing its formation from siphonodin.

Further research would be needed to fully elucidate other potential degradation pathways under various conditions (e.g., light exposure, oxidation, hydrolysis under different pH levels) and to identify other potential degradation products beyond siphonodin.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11572139 |

| Siphonodin | Not explicitly found in search results, but related compound Siphonodiol is CID 11151732. Further search needed for Siphonodin. |

Advanced Analytical Methodologies in Lappaceolide B Research

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

Chromatographic methods play a central role in separating lappaceolide B from other compounds present in raw extracts and for determining its concentration. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net It is effective for both the separation and quantitative analysis of components in a mixture. HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. Analytes in the sample interact differently with the stationary phase, leading to their separation as they elute from the column at different retention times. hplc.eu

HPLC can be employed for the isolation and purification of this compound from crude plant extracts. By optimizing the stationary phase (e.g., reversed-phase C18 columns are common) and the mobile phase composition (typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile), effective separation of this compound from co-occurring compounds can be achieved. researchgate.nethplc.eu

For quantitative analysis, HPLC is coupled with a detector, such as a UV-Vis detector or a Diode Array Detector (DAD), which measures the absorbance of the eluting compounds at specific wavelengths. By comparing the peak area or height of this compound in a sample chromatogram to a calibration curve generated using standards of known concentrations, the amount of this compound can be accurately determined. researchgate.net

Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. measurlabs.com While this compound is a monoterpene lactone, its volatility might be limited compared to smaller, more volatile molecules. However, GC can be applied if this compound can be suitably derivatized to increase its volatility and thermal stability. researchgate.net

In GC, the sample is vaporized and carried through a heated column by an inert carrier gas (mobile phase), such as helium. measurlabs.comlibretexts.org The column contains a stationary phase, which is typically a liquid coated on a solid support or the inner wall of the column. Separation occurs based on the differential partitioning of the vaporized analytes between the gas mobile phase and the stationary phase. measurlabs.com

GC is often coupled with a detector like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). epa.govsigmaaldrich.com For qualitative analysis in GC, retention time is a key characteristic, but it generally requires comparison with a standard sample for confirmation. shimadzu.eu Quantitative analysis is performed by measuring the peak area or height. shimadzu.eu While GC's primary strength lies in volatile analysis, its application to this compound would likely involve specific sample preparation steps like derivatization.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a powerful approach for the comprehensive profiling of complex mixtures containing this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound, as it can handle less volatile and more polar compounds compared to GC. nih.govmdpi.com LC-MS couples the separation achieved by HPLC with a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the eluting ions. nih.govnih.gov This provides highly specific identification based on the molecular weight and fragmentation pattern of the analyte. LC-MS/MS (tandem mass spectrometry) offers even greater specificity by performing fragmentation of selected ions, yielding characteristic product ions that confirm the identity of the compound. nih.govnih.govepa.gov LC-MS is widely accepted for quantitative analysis, offering high sensitivity and selectivity. nih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with detection by MS. researchgate.netphcogj.com As mentioned for GC, its application to this compound might require derivatization. GC-MS is a valuable tool for identifying volatile and semi-volatile compounds in complex samples by comparing their mass spectra and retention times to spectral libraries. researchgate.netphcogj.comnist.gov It is used for both qualitative and quantitative analysis and is noted for its ability to identify components in mixtures, even for samples with unknown content when coupled with spectral libraries. shimadzu.eunist.gov

Hyphenated techniques are invaluable for the comprehensive profiling of rambutan seed extracts, allowing for the identification and quantification of this compound alongside other potentially related or co-occurring compounds. researchgate.net

Method Development for Analysis in Complex Biological and Plant Matrices

Analyzing this compound in complex biological (e.g., plasma, tissue) and plant matrices (e.g., rambutan seeds, fruit peel) presents significant challenges due to the presence of numerous other compounds that can interfere with the analysis. mdpi.comnih.govnih.gov Method development in these matrices involves optimizing sample preparation, chromatographic separation, and detection to ensure accurate and reliable results.

Sample preparation is a critical step to isolate this compound from the matrix and remove interfering substances. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation are commonly employed depending on the matrix and the properties of this compound. thermofisher.comnih.gov The goal is to obtain a clean extract enriched in the analyte of interest.

Chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution profile (for HPLC or LC-MS), must be carefully optimized to achieve sufficient separation of this compound from matrix components. nih.govthermofisher.com For GC-based methods, selecting the appropriate column and optimizing temperature programs are essential. epa.gov

Matrix effects, where components from the sample matrix influence the ionization efficiency in MS-based detection, are a significant consideration, particularly in biological samples. nih.gov Method validation in complex matrices involves assessing parameters such as selectivity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's suitability for the intended application. nih.govepa.govthermofisher.comeuropa.eu

Research findings often detail specific extraction protocols and chromatographic parameters developed for the analysis of compounds like this compound in relevant matrices. For example, studies on analyzing compounds in plant extracts or biological fluids highlight the need for tailored sample preparation and optimized chromatographic conditions to overcome matrix interference. mdpi.comnih.govcput.ac.za

Purity Assessment and Standard Characterization Methodologies

Determining the purity of isolated this compound and characterizing analytical standards are fundamental aspects of its research. Purity assessment ensures that the material being studied is indeed this compound and is free from significant contaminants that could affect experimental results. Standard characterization establishes the reference material for qualitative identification and quantitative analysis.

Chromatographic techniques, particularly HPLC with sensitive detectors (like UV-Vis or DAD) and hyphenated techniques (LC-MS), are routinely used for purity assessment. hplc.euthermofisher.com High-purity this compound should ideally show a single peak in the chromatogram under optimized conditions. The peak area relative to the total area of all peaks can provide an estimate of purity. LC-MS can further confirm purity by verifying that the detected peaks correspond to the expected molecular weight and fragmentation pattern of this compound. nist.gov

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are crucial for the structural characterization of isolated this compound and analytical standards. NMR provides detailed information about the carbon-hydrogen framework and functional groups, while IR confirms the presence of specific functional groups. researchgate.net Mass spectrometry (MS) provides the molecular weight and fragmentation pattern, aiding in structural confirmation. researchgate.netnist.gov

Elemental analysis can be used to determine the elemental composition and confirm the molecular formula. nih.gov

For analytical standards, rigorous characterization is performed to establish their identity, purity, and concentration. This often involves a combination of chromatographic, spectroscopic, and other analytical techniques. The characterization data ensures the reliability of the standard for use in qualitative and quantitative analyses. europa.eu

Future Research Directions and Potential Applications of Lappaceolide B in Chemical Biology

Comprehensive Elucidation of Biological Activities and Underlying Molecular Pathways

While lappaceolide B has been identified as a natural product, detailed research into its specific biological activities and the molecular pathways it might influence appears limited in the current literature. Nephelium lappaceum extracts, from which this compound is isolated, have shown a range of bioactivities, including antioxidant, antimicrobial, and potential anticancer effects, attributed to various phytochemicals present in different parts of the fruit. researchgate.netresearchgate.netresearchgate.net However, the precise contribution of this compound to these observed activities requires dedicated investigation. Future research should aim to:

Identify specific biological targets of this compound through techniques such as pull-down assays, affinity chromatography, and activity-based protein profiling.

Investigate the effects of this compound on cellular processes, such as cell proliferation, apoptosis, migration, and signaling pathways, using cell-based assays.

Employ omics approaches (e.g., transcriptomics, proteomics, metabolomics) to gain a broader understanding of the molecular changes induced by this compound in biological systems.

Determine the binding kinetics and thermodynamics of this compound with its identified targets. Understanding the molecular pathways modulated by this compound is crucial for assessing its therapeutic potential and identifying potential off-target effects. frontiersin.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The tricyclic monoterpene lactone structure of this compound presents opportunities for chemical modification to explore its structure-activity relationship (SAR). chemrxiv.org SAR studies are fundamental in chemical biology and drug discovery to understand how structural changes affect a compound's biological activity. drughunter.comnih.govresearchgate.netrsc.org Given the acid-labile nature of this compound, which can decompose back to siphonodin, the stability of analogues would also be a key consideration in their design and synthesis. chemrxiv.org Future research in this area should involve:

Synthesizing a library of this compound analogues with modifications at different positions of the core structure, such as alterations to the lactone ring, the spiro center, or the attached functional groups.

Evaluating the biological activities of these analogues to determine how specific structural changes impact potency, selectivity, and efficacy.

Utilizing computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the activity of potential analogues and guide synthetic efforts.

Investigating the metabolic stability and pharmacokinetic properties of promising analogues. These studies would provide valuable insights into the pharmacophore of this compound and potentially lead to the discovery of more potent or selective compounds with improved properties.

Exploration of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules with well-characterized mechanisms of action that are used to perturb biological systems and study protein function or biological processes. febs.orguniversiteitleiden.nlnih.govmdpi.com this compound, with its distinct structure, could potentially be developed into a chemical probe to investigate specific biological targets or pathways. universiteitleiden.nlmdpi.com To explore this potential, future research could focus on:

Confirming the specificity and potency of this compound towards its identified biological target(s) at relevant concentrations. febs.org

Developing labeled versions of this compound (e.g., fluorescent, radioactive, or affinity tags) to track its distribution, binding, and cellular uptake. universiteitleiden.nlnih.govmdpi.com

Utilizing this compound as a tool in cell culture or in vivo models to study the functional consequences of modulating its target. universiteitleiden.nl

Employing techniques like chemoproteomics to identify interacting proteins in a more unbiased manner. febs.org Developing this compound as a chemical probe could provide a valuable tool for researchers studying the biological roles of its targets and the pathways they are involved in. febs.org

Research into Sustainable Production Methods, including Biotechnological Approaches

The isolation of this compound from natural sources like rambutan seeds may face limitations in scalability and sustainability for potential future applications. researchgate.netresearchgate.net Therefore, research into alternative and more sustainable production methods is warranted. This could include:

Optimizing the extraction and purification processes from Nephelium lappaceum seeds to improve yield and reduce environmental impact.

Developing efficient and scalable chemical synthesis routes for this compound and its analogues. The biomimetic total synthesis of lappaceolides A and B from siphonodin has been reported, providing a potential starting point for process optimization. chemrxiv.org However, challenges related to yield, diastereomeric ratio, and stability under reaction conditions were noted. chemrxiv.org

Exploring biotechnological approaches, such as microbial fermentation or plant cell culture, for the sustainable production of this compound or its precursors. This would involve identifying or engineering biological systems capable of synthesizing the compound.

Investigating the potential for enzymatic synthesis or biocatalysis in specific steps of the synthesis pathway. Sustainable production methods are essential for ensuring a reliable and environmentally friendly supply of this compound for research and potential development.

Q & A

Q. What methodologies are recommended for isolating lappaceolide B from natural sources, and how can purity be validated?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (CC) and HPLC. Key validation steps include:

- Purity Assessment: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure .

- Quantitative Analysis: LC-MS/MS or UV-Vis spectroscopy for concentration determination.

- Reproducibility: Detailed protocols for solvent gradients and column specifications must be documented to ensure replicability .

Q. How should researchers design experiments to assess this compound’s basic bioactivity (e.g., antimicrobial or cytotoxic effects)?

- In Vitro Assays: Use standardized cell lines (e.g., HeLa for cytotoxicity) or microbial strains (e.g., Staphylococcus aureus for antimicrobial activity).

- Dose-Response Curves: Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only treatments).

- Statistical Validation: Triplicate experiments with ANOVA or t-tests to confirm significance .

Q. What analytical techniques are essential for characterizing this compound’s structural properties?

- Spectroscopic Methods: 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for elucidation of stereochemistry.

- Chromatographic Confirmation: Compare retention times and spectral data with published standards.

- Crystallography: X-ray diffraction for absolute configuration determination, if crystallizable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Meta-Analysis Framework: Systematically compare experimental variables (e.g., cell lines, solvent systems, dosage ranges) using tools like PRISMA guidelines.

- Mechanistic Replication: Validate conflicting results via orthogonal assays (e.g., apoptosis assays vs. cell cycle analysis).

- Data Transparency: Publish raw datasets and negative results to address publication bias .

Q. What strategies are effective for studying this compound’s mechanism of action at the molecular level?

- Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify protein-binding partners.

- Omics Integration: Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to map pathway perturbations.

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict interactions with putative targets .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with other compounds?

Q. What are the best practices for ensuring reproducibility in this compound research?

- Protocol Standardization: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Inter-Lab Validation: Collaborate with independent labs to replicate key findings.

- Negative Controls: Include solvent stability tests and instrument calibration logs .

Methodological Frameworks for Research Design

How can the PICOT framework refine research questions on this compound?

- Population: Define biological systems (e.g., cancer cell lines, animal models).

- Intervention: Specify compound dosage, delivery method (e.g., oral vs. intravenous).

- Comparison: Use existing drugs or natural analogs (e.g., lappaceolide A).

- Outcome: Quantify endpoints (e.g., IC₅₀, tumor volume reduction).

- Time: Determine exposure duration and observation periods .

What criteria (FINER) should guide this compound research questions?

- Feasible: Ensure access to specialized equipment (e.g., NMR, HPLC).

- Interesting: Address gaps in biosynthesis or ecological roles.

- Novel: Explore understudied applications (e.g., neuroprotective effects).

- Ethical: Adhere to animal welfare guidelines for in vivo studies.

- Relevant: Align with global health priorities (e.g., antibiotic resistance) .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s yield across extraction protocols?

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- EC₅₀/IC₅₀ Calculation: Report confidence intervals to quantify uncertainty .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

Q. What are the journal-specific requirements for publishing this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.